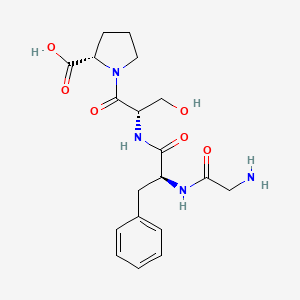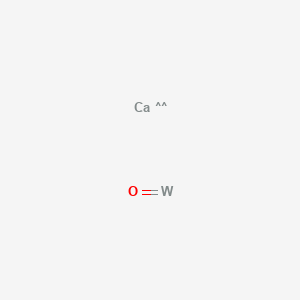
Calcium tungsten oxid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium tungsten oxide, also known as calcium tungstate, is a chemical compound with the formula CaWO₄. It is a white crystalline solid that is insoluble in water. This compound is known for its luminescent properties and is used in various applications, including in the production of phosphors, scintillators, and in the field of medical imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium tungsten oxide can be synthesized through various methods. One common method involves the reaction of calcium carbonate (CaCO₃) with tungsten trioxide (WO₃) at high temperatures. The reaction is as follows:
CaCO3+WO3→CaWO4+CO2
Another method involves the precipitation of calcium tungstate from a solution containing calcium chloride (CaCl₂) and sodium tungstate (Na₂WO₄). The reaction is as follows:
CaCl2+Na2WO4→CaWO4+2NaCl
Industrial Production Methods
In industrial settings, calcium tungsten oxide is often produced by the high-temperature solid-state reaction of calcium oxide (CaO) with tungsten trioxide (WO₃). This method ensures a high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Calcium tungsten oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include hydrogen gas (H₂) and carbon monoxide (CO).
Substitution: Common reagents include metal salts such as sodium chloride (NaCl) and potassium chloride (KCl).
Major Products Formed
Oxidation: Higher oxidation state tungsten compounds.
Reduction: Lower oxidation state tungsten compounds.
Substitution: Metal tungstates with different metal ions.
Scientific Research Applications
Calcium tungsten oxide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Used in biological imaging due to its luminescent properties.
Medicine: Used in medical imaging, particularly in X-ray and CT scan detectors.
Industry: Used in the production of phosphors and scintillators for various industrial applications.
Mechanism of Action
The mechanism of action of calcium tungsten oxide involves its interaction with light and other electromagnetic radiation. The compound absorbs high-energy radiation and re-emits it as visible light, making it useful in imaging and detection applications. The molecular targets and pathways involved include the excitation of electrons in the tungsten atoms, leading to the emission of light.
Comparison with Similar Compounds
Similar Compounds
Barium tungstate (BaWO₄): Similar luminescent properties but different chemical reactivity.
Strontium tungstate (SrWO₄): Similar applications in imaging but different physical properties.
Zinc tungstate (ZnWO₄): Used in similar applications but has different luminescent efficiency.
Uniqueness
Calcium tungsten oxide is unique due to its high luminescent efficiency and stability, making it particularly useful in medical imaging and industrial applications. Its ability to absorb and re-emit high-energy radiation efficiently sets it apart from other similar compounds.
Properties
CAS No. |
14913-80-5 |
|---|---|
Molecular Formula |
CaOW |
Molecular Weight |
239.92 g/mol |
InChI |
InChI=1S/Ca.O.W |
InChI Key |
WDHFKFCRZIUOGG-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Ca] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










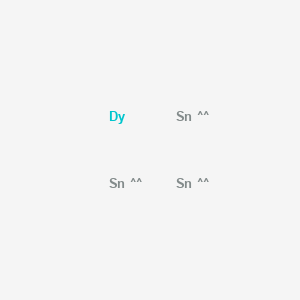
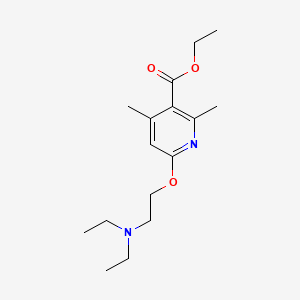
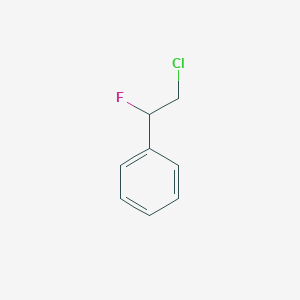
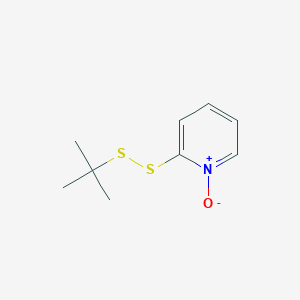
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)
